REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[F:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1F)[C:15]#[N:16].C(=O)([O-])O.[Na+]>>[F:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[NH:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[C:15]#[N:16] |f:2.3|
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Name
|
|
Quantity
|
5.6 mL
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Type
|
reactant
|
Smiles
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COC1=CC=C(CN)C=C1
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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FC=1C=C(C#N)C=CC1F
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Name
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di(ethylene glycol) dimethyl ether
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Quantity
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10 mL
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Type
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solvent
|
Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting mixture was stirred at 120° C. for 1 hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
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The resulting mixture was partitioned between ethyl acetate and water
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Type
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WASH
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Details
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The organic layer was washed with saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
Hexane was added to the crystalline residue
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Name
|
|
Type
|
product
|
Smiles
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FC=1C=C(C#N)C=CC1NCC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.26 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |